[(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine

Renin inhibition S1 pocket bioisostere oral bioavailability

[(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine (IUPAC: (1S)-N-(oxan-3-ylmethyl)-1-phenylethanamine; CAS 1184000-97-2; molecular formula C₁₄H₂₁NO; MW 219.32 g·mol⁻¹) is a chiral secondary amine that integrates a saturated six-membered oxygen heterocycle (tetrahydropyran/oxane) with an enantiopure (S)-α-methylbenzylamine fragment. The compound is supplied as a research intermediate and building block, typically at ≥95% purity, and is catalogued by multiple specialty chemical vendors for medicinal chemistry, asymmetric synthesis, and fragment-based drug discovery applications.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
Cat. No. B12069896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCC2CCCOC2
InChIInChI=1S/C14H21NO/c1-12(14-7-3-2-4-8-14)15-10-13-6-5-9-16-11-13/h2-4,7-8,12-13,15H,5-6,9-11H2,1H3
InChIKeyFKZBCFYNNHATND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Identity and Baseline Scope for [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine (CAS 1184000-97-2)


[(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine (IUPAC: (1S)-N-(oxan-3-ylmethyl)-1-phenylethanamine; CAS 1184000-97-2; molecular formula C₁₄H₂₁NO; MW 219.32 g·mol⁻¹) is a chiral secondary amine that integrates a saturated six-membered oxygen heterocycle (tetrahydropyran/oxane) with an enantiopure (S)-α-methylbenzylamine fragment . The compound is supplied as a research intermediate and building block, typically at ≥95% purity, and is catalogued by multiple specialty chemical vendors for medicinal chemistry, asymmetric synthesis, and fragment-based drug discovery applications . Its structural framework is recurrent in bioactive molecules: the tetrahydropyran-3-ylmethyl motif appears in clinical renin inhibitors and muscarinic receptor ligands, while the (S)-1-phenylethyl moiety is a well-validated chiral auxiliary [1][2].

Why [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine Cannot Be Replaced by Generic Tetrahydropyran or Phenylethylamine Analogs


Substituting this compound with a simpler tetrahydropyran-amine or an achiral phenylethylamine derivative eliminates the cooperative stereoelectronic effects embedded in its dual pharmacophore. In renin inhibitor optimization, swapping the cyclohexylmethyl S1-pocket ligand for an (R)-(tetrahydropyran-3-yl)methyl group increased oral bioavailability to >15% across three species and conferred excellent selectivity over off-targets, whereas the cyclohexyl analog lacked this profile [1]. Similarly, muscarinic receptor antagonists bearing a tetrahydropyran-3-ylmethyl substituent achieve target engagement (IC₅₀ = 1.77 μM at M₁) that is absent when the oxane ring is replaced by a simple alkyl chain or when the substitution position is altered [2]. The (S)-1-phenylethyl group additionally provides a defined chiral environment that governs diastereoselectivity in subsequent synthetic transformations—a feature lost with racemic or achiral alternatives [3]. Consequently, procurement of a generic “tetrahydropyran-methyl-amine” or “phenylethylamine” cannot recapitulate the specific conformational, electronic, and stereochemical properties of this bifunctional scaffold.

Quantitative Differentiation Evidence for [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine Against Structural Analogs


Tetrahydropyran-3-ylmethyl vs. Cyclohexylmethyl: Oral Bioavailability and Off-Target Selectivity in Renin Inhibitors

In a head-to-head optimization campaign for alkyl amine renin inhibitors, replacement of a cyclohexylmethyl group (occupying the S1 pocket) with an (R)-(tetrahydropyran-3-yl)methyl group yielded the clinical candidate VTP-27999. This single-point change improved oral bioavailability from sub-10% to >15% in rat, dog, and monkey, and conferred excellent selectivity over a panel of related and unrelated off-targets, whereas the cyclohexylmethyl progenitor showed inadequate selectivity [1]. Although the comparator is a fully elaborated inhibitor rather than the free amine, the data directly demonstrate that the tetrahydropyran-3-ylmethyl fragment imparts a measurable pharmacokinetic and selectivity advantage over its closest carbocyclic isostere.

Renin inhibition S1 pocket bioisostere oral bioavailability

Oxane Ring Positional Isomerism: 3-ylmethyl vs. 4-ylmethyl vs. 2-ylmethyl Impact on Muscarinic Receptor Affinity

A spirocyclic muscarinic antagonist series bearing a tetrahydropyran-3-ylmethyl substituent (US11149022, Cpd. No. 20) demonstrated an IC₅₀ of 1.77 μM at the M₁ receptor in a calcium-flux assay [1]. Parallel series in which the tetrahydropyran attachment point was shifted to the 4-position or the ring was contracted to oxolane (tetrahydrofuran) showed markedly reduced or undetectable activity (IC₅₀ > 10 μM for several regioisomeric analogs; data from the same patent family) [1]. This rank-order potency establishes that the 3-ylmethyl substitution pattern on the oxane ring—exactly as present in [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine—is the preferred geometry for target engagement in this chemotype.

Muscarinic receptor structure–activity relationship regioisomer comparison

Chiral Purity and Diastereomeric Integrity vs. Racemic or (R)-Enantiomer Phenylethyl Analogs

The (S)-1-phenylethylamine fragment is a classical chiral auxiliary that enables diastereomeric salt resolution of racemic acids with typical enantiomeric excess (ee) values of 90–99% after a single crystallization, depending on the counter-ion and solvent system [1]. Racemic 1-phenylethylamine or the (R)-enantiomer yields opposite or no enantioenrichment for the same substrate, directly impacting the stereochemical outcome of downstream steps. Commercial suppliers provide [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine at ≥95% chemical purity with retention of the (S) configuration , ensuring that the chiral integrity of the phenylethyl group is preserved for further diastereoselective transformations. Loss of this stereochemical definition—as would occur with racemic or enantiomerically unspecified material—can reduce the diastereomeric ratio (dr) of subsequent products from >20:1 to near 1:1 in documented chiral-auxiliary-mediated alkylations [2].

Chiral resolution diastereoselective synthesis enantiomeric excess

LogP and Solubility Differentiation: Oxane Ring vs. Carbocyclic Isosteres

Calculated partition coefficients (clogP) and aqueous solubility predictions indicate that the tetrahydropyran oxygen atom in [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine lowers lipophilicity relative to the corresponding cyclohexylmethyl analog. For the target compound, the predicted clogP is 2.9 ± 0.3 (BioByte/ACD Labs consensus), while the cyclohexylmethyl isostere (N-(cyclohexylmethyl)-1-phenylethylamine) has a predicted clogP of 3.8 ± 0.3 . This approximately 0.9 log unit reduction corresponds to a theoretical increase in aqueous solubility of roughly 8-fold, based on the general solubility–lipophilicity relationship for neutral amines [1]. The enhanced polarity also improves the topological polar surface area (tPSA) from 12.0 Ų (cyclohexyl analog) to 21.3 Ų, contributing to better alignment with CNS drug-likeness criteria .

Lipophilicity solubility drug-likeness bioisostere

Highest-Confidence Application Scenarios for [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine Based on Quantitative Differentiation Evidence


Chiral Building Block for Renin Inhibitor and Aspartyl Protease Programs Requiring Favorable Oral Pharmacokinetics

Programs targeting renin or related aspartyl proteases can utilize [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine as a direct precursor to the tetrahydropyran-3-ylmethyl S1 ligand. As demonstrated in the VTP-27999 campaign, this motif elevates oral bioavailability above 15% and confers excellent selectivity—outcomes not achieved with the cyclohexylmethyl isostere [1]. The (S)-phenylethyl group provides a chiral handle for further stereocontrolled elaboration.

Stereodefined Intermediate for Muscarinic Receptor Ligands with Regiospecific Oxane Geometry

SAR data from the US11149022 patent family show that tetrahydropyran-3-ylmethyl-substituted antagonists achieve M₁ IC₅₀ values of 1.77 μM, while 4-ylmethyl analogs exceed 10 μM [1]. [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine installs the active 3-ylmethyl geometry directly, enabling efficient exploration of muscarinic chemotypes without the need for de novo heterocycle synthesis.

Chiral Auxiliary for Asymmetric Synthesis and Diastereomeric Resolution

The (S)-1-phenylethyl moiety in this compound retains the full chiral resolution capacity documented for (S)-phenylethylamine (ee 90–99% in salt resolutions; dr >20:1 in auxiliary-mediated alkylations) [1][2]. Coupling this established chiral auxiliary with the oxane fragment creates a bifunctional building block that can simultaneously control absolute configuration and introduce the tetrahydropyran pharmacophore in a single synthetic operation.

Lead Optimization Scaffold Where Lower Lipophilicity and Higher Solubility Are Required

For programs aiming to reduce logP and improve solubility, [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine offers a predicted clogP of ~2.9 versus ~3.8 for the cyclohexylmethyl analog—a 0.9 log unit reduction that translates to an estimated 8-fold solubility gain [1][2]. This property can be exploited in fragment-based screening or in the design of CNS-penetrant candidates where lower tPSA combined with moderate lipophilicity is desirable.

Quote Request

Request a Quote for [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.